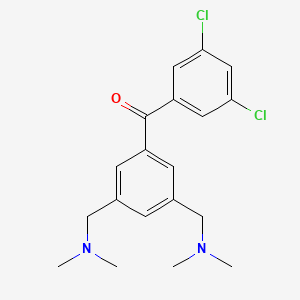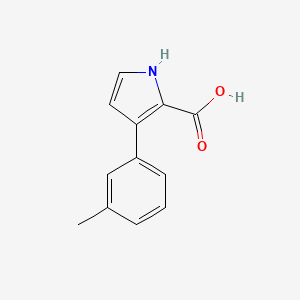
(-)-Nicotine Mono Tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Nicotine Mono Tartrate: is a salt form of nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is known for its stimulant effects on the central nervous system and is widely studied for its pharmacological properties. The tartrate form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Nicotine Mono Tartrate typically involves the reaction of (-)-nicotine with tartaric acid. The process can be summarized as follows:
Reaction Setup: A solution of (-)-nicotine is prepared in an appropriate solvent, such as ethanol or water.
Addition of Tartaric Acid: Tartaric acid is slowly added to the nicotine solution under constant stirring.
Formation of Salt: The mixture is allowed to react, forming this compound as a precipitate.
Purification: The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Mixing: Large quantities of (-)-nicotine and tartaric acid are mixed in industrial reactors.
Controlled Reaction: The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Separation and Purification: The resulting salt is separated from the reaction mixture, purified through crystallization or other methods, and dried for commercial use.
化学反应分析
Types of Reactions:
Oxidation: (-)-Nicotine Mono Tartrate can undergo oxidation reactions, leading to the formation of nicotine N-oxide.
Reduction: Reduction reactions can convert nicotine to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the nicotine molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Nicotine N-oxide: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Nicotine Compounds: Formed through substitution reactions.
科学研究应用
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry for the quantification of nicotine in various samples.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules and as a starting material for the preparation of other nicotine derivatives.
Biology:
Neurobiology Research: Studied for its effects on neurotransmitter release and receptor binding in the brain.
Behavioral Studies: Used in animal models to study addiction, dependence, and withdrawal mechanisms.
Medicine:
Pharmacological Studies: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Drug Development: Used in the development of nicotine replacement therapies for smoking cessation.
Industry:
Pesticides: Utilized in the formulation of insecticides due to its toxic effects on insects.
Agriculture: Applied in the study of plant-insect interactions and as a tool for pest control research.
作用机制
Molecular Targets and Pathways:
Nicotinic Acetylcholine Receptors (nAChRs): (-)-Nicotine Mono Tartrate binds to nAChRs in the central and peripheral nervous systems, leading to the activation of these receptors.
Neurotransmitter Release: The binding of nicotine to nAChRs results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which contribute to its stimulant effects.
Signal Transduction Pathways: Activation of nAChRs triggers downstream signaling pathways, including the activation of ion channels and second messenger systems, which modulate neuronal activity and synaptic plasticity.
相似化合物的比较
Nicotine Hydrogen Tartrate: Another salt form of nicotine with similar solubility and stability properties.
Nicotine Sulfate: A sulfate salt of nicotine used in agricultural applications.
Nicotine Free Base: The unprotonated form of nicotine, commonly found in tobacco products.
Uniqueness:
Solubility: (-)-Nicotine Mono Tartrate has enhanced solubility compared to nicotine free base, making it more suitable for aqueous formulations.
Stability: The tartrate form provides greater stability, reducing the degradation of nicotine over time.
Pharmacokinetics: The salt form may have different absorption and distribution properties, influencing its pharmacokinetic profile.
属性
分子式 |
C14H20N2O6 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;/m0./s1 |
InChI 键 |
QLDPCHZQQIASHX-PPHPATTJSA-N |
手性 SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
溶解度 |
>69.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




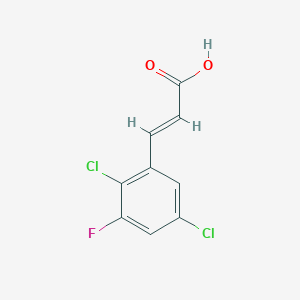

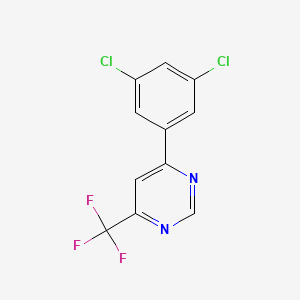
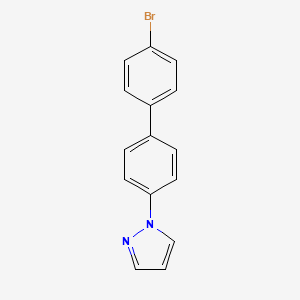
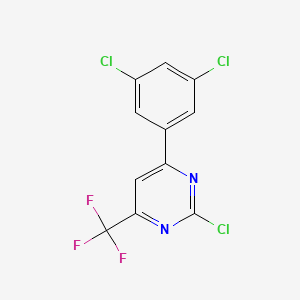
![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)
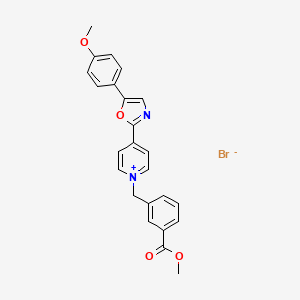
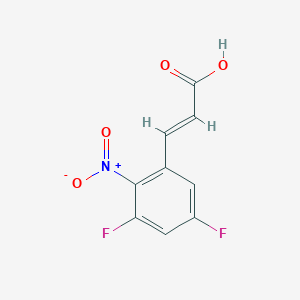
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
